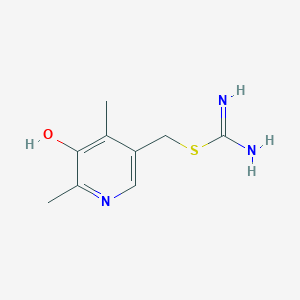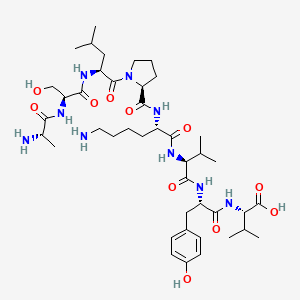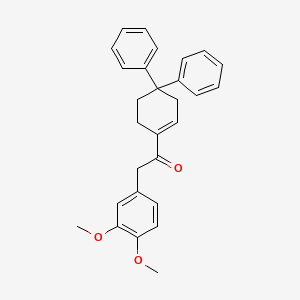
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group, two methyl groups, and a carbamimidothioate group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl and methyl groups. The final step involves the addition of the carbamimidothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The carbamimidothioate group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate involves its interaction with specific molecular targets. The hydroxyl and carbamimidothioate groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate: This compound shares a similar pyridine structure but has a phosphate group instead of a carbamimidothioate group.
3-(2-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one:
Uniqueness
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
805952-76-5 |
|---|---|
Formule moléculaire |
C9H13N3OS |
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C9H13N3OS/c1-5-7(4-14-9(10)11)3-12-6(2)8(5)13/h3,13H,4H2,1-2H3,(H3,10,11) |
Clé InChI |
OYUJGHXJUOWEJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1CSC(=N)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)



![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)


![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

